1-Bromo-2-iodo-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-iodo-4-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 640280-28-0 . It has a molecular weight of 350.9 . The compound appears as a colorless to yellow-brown solid or liquid .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-iodo-4-(trifluoromethyl)benzene is1S/C7H3BrF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound is a colorless to yellow-brown solid or liquid .Scientific Research Applications
1. Synthesis and Application of Trifluoromethylpyridines
- Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The synthesis and applications of TFMP involve various chemical reactions. For instance, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Mizoroki-Heck Reaction
- Summary of Application: 4-Iodobenzotrifluoride is used as a substrate with an electron-deficient aromatic ring during the Mizoroki-Heck reaction with acrylic acid .
- Methods of Application: The Mizoroki-Heck reaction is a type of palladium-catalyzed carbon-carbon cross-coupling reaction, which combines an aryl halide with an alkene .
- Results or Outcomes: The reaction affords 4-trifluoromethylcinnnamic acid .
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319-H335 . These statements indicate that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
1-bromo-2-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSGEAPKXCFNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673779 | |
Record name | 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodo-4-(trifluoromethyl)benzene | |
CAS RN |
640280-28-0 | |
Record name | 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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